molecular formula C25H28N4O4 B2861968 N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methoxybenzamide CAS No. 1319197-34-6

N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methoxybenzamide

Cat. No.: B2861968
CAS No.: 1319197-34-6
M. Wt: 448.523
InChI Key: KCQWUBYBIXOLBU-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methoxybenzamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a pyrazole ring, a piperidine ring, and a methoxybenzamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole ring, the formation of the piperidine ring, and the coupling of these rings with the ethoxyphenyl and methoxybenzamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the ethoxyphenyl and methoxybenzamide groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could potentially participate in electrophilic substitution reactions, while the piperidine ring could potentially undergo reactions involving the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties .

Scientific Research Applications

Radiolabeled Antagonists for PET Studies

N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-3-methoxybenzamide and related compounds have been used in the development of radiolabeled antagonists for positron emission tomography (PET) studies. For instance, [18F]p-MPPF, a related compound, has been utilized to study the serotonergic neurotransmission in animals and humans using PET. This research encompasses chemistry, radiochemistry, animal data, human data, toxicity, and metabolism studies (Plenevaux et al., 2000).

Synthesis and Structure Analysis

There has been significant work in the synthesis and structure analysis of related compounds. For example, novel pyrazolo[4,3-c]pyridines were synthesized, and their structures were determined, including X-ray crystal structure determination. These studies provide valuable insights into the molecular configuration and potential applications of these compounds (Koshetova et al., 2022).

Cancer Research

Compounds similar to this compound have been explored in cancer research. For example, sigma receptor scintigraphy using related compounds has been investigated to visualize primary breast tumors in humans. The preferential binding of these compounds to sigma receptors, which are overexpressed on breast cancer cells, highlights their potential in cancer diagnostics and research (Caveliers et al., 2002).

Metabolite Identification and Excretion Study

The identification of metabolites and the investigation of transporter-mediated renal and hepatic excretion of these metabolites are crucial for understanding the pharmacokinetics of compounds like this compound. Such studies have been conducted to investigate the relationship between urinary/hepatic elimination and transport activity for metabolites, aiding in the development of novel therapeutics (Umehara et al., 2009).

Drug Impurity Analysis

Analysis of drug impurities is another significant area of research. The identification, isolation, and synthesis of impurities in related drug batches demonstrate the complexity of pharmaceutical formulations and the importance of quality control in drug development (Kancherla et al., 2018).

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. Studies could investigate its reactivity, its physical and chemical properties, and any biological activity it may have .

Properties

IUPAC Name

N-[1-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-3-33-20-9-7-17(8-10-20)22-16-23(28-27-22)25(31)29-13-11-19(12-14-29)26-24(30)18-5-4-6-21(15-18)32-2/h4-10,15-16,19H,3,11-14H2,1-2H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQWUBYBIXOLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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